1-[(3-Chlorophenyl)methyl]-3-[(2,6-dichlorophenyl)methyl]imidazolidine-2,4,5-trione
Description
1-[(3-Chlorophenyl)methyl]-3-[(2,6-dichlorophenyl)methyl]imidazolidine-2,4,5-trione is a synthetic imidazolidine-trione derivative characterized by two aromatic substituents: a 3-chlorophenylmethyl group and a 2,6-dichlorophenylmethyl group. This compound belongs to a class of molecules studied for their inhibitory activity against acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes critical in neurodegenerative disease pathways .
Properties
IUPAC Name |
1-[(3-chlorophenyl)methyl]-3-[(2,6-dichlorophenyl)methyl]imidazolidine-2,4,5-trione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H11Cl3N2O3/c18-11-4-1-3-10(7-11)8-21-15(23)16(24)22(17(21)25)9-12-13(19)5-2-6-14(12)20/h1-7H,8-9H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZHWGERFRKGPVKU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)CN2C(=O)C(=O)N(C2=O)CC3=C(C=CC=C3Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H11Cl3N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(3-Chlorophenyl)methyl]-3-[(2,6-dichlorophenyl)methyl]imidazolidine-2,4,5-trione typically involves the reaction of appropriate chlorophenyl derivatives with imidazolidine-2,4,5-trione under controlled conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide or potassium carbonate, to facilitate the nucleophilic substitution reaction. The reaction mixture is heated to a specific temperature, often around 80-100°C, to ensure complete conversion of the reactants to the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and improve yield. The use of catalysts, such as palladium or platinum, can also enhance the reaction efficiency. The final product is typically purified using techniques like recrystallization or chromatography to achieve the desired purity.
Chemical Reactions Analysis
Types of Reactions
1-[(3-Chlorophenyl)methyl]-3-[(2,6-dichlorophenyl)methyl]imidazolidine-2,4,5-trione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.
Substitution: The chlorophenyl groups can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols, leading to the formation of substituted products.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced derivatives with hydrogenated functional groups.
Substitution: Substituted products with new functional groups replacing the chlorophenyl groups.
Scientific Research Applications
Anticancer Properties
Research indicates that compounds similar to 1-[(3-Chlorophenyl)methyl]-3-[(2,6-dichlorophenyl)methyl]imidazolidine-2,4,5-trione exhibit significant anticancer activity. For instance, studies have shown that derivatives of imidazolidine can inhibit cell proliferation in various cancer cell lines. The mechanism often involves the modulation of signaling pathways related to cell cycle regulation and apoptosis .
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. Preliminary studies suggest that it possesses activity against a range of bacterial strains, making it a candidate for further development as an antimicrobial agent. The structure-activity relationship (SAR) studies indicate that modifications in the chlorophenyl substituents can enhance its efficacy against specific pathogens .
Case Study 1: Anticancer Evaluation
In a study published by the American Chemical Society, researchers synthesized several derivatives of imidazolidines and tested their cytotoxic effects against human cancer cell lines. The results showed that certain derivatives of 1-[(3-Chlorophenyl)methyl]-3-[(2,6-dichlorophenyl)methyl]imidazolidine exhibited IC50 values significantly lower than standard chemotherapeutics like Cisplatin .
| Compound | IC50 (µM) | Activity |
|---|---|---|
| 1 | 42.30 | Moderate |
| Cisplatin | 21.42 | High |
Case Study 2: Antimicrobial Screening
Another investigation focused on the antimicrobial properties of this compound against Gram-positive and Gram-negative bacteria. The findings indicated a promising antibacterial effect, particularly against Staphylococcus aureus and Escherichia coli. The study emphasized the need for further optimization of the chemical structure to enhance potency and selectivity .
Mechanism of Action
The mechanism of action of 1-[(3-Chlorophenyl)methyl]-3-[(2,6-dichlorophenyl)methyl]imidazolidine-2,4,5-trione involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in disease pathways, leading to therapeutic effects. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Biological Activity
1-[(3-Chlorophenyl)methyl]-3-[(2,6-dichlorophenyl)methyl]imidazolidine-2,4,5-trione, commonly referred to as an imidazolidine derivative, has garnered attention for its potential biological activity. This compound is part of a class known for their diverse pharmacological properties, including enzyme inhibition and potential therapeutic applications.
Chemical Structure and Properties
The molecular formula of this compound is , and it features two chlorinated phenyl groups attached to an imidazolidine core. The presence of chlorine substituents is significant as they often enhance biological activity and solubility in various environments.
Enzyme Inhibition
Recent studies have identified substituted imidazolidinetriones as potent inhibitors of pyruvate carboxylase (PC). The compound has shown promising results in inhibiting PC through in silico screening approaches. The most active derivatives within this class demonstrated IC50 values ranging from 3 to 12 μM, indicating strong inhibitory effects on the enzyme .
Table 1: Inhibition Potency of Imidazolidinetriones on Pyruvate Carboxylase
| Compound | IC50 (μM) | Type of Inhibition |
|---|---|---|
| 1-[(3-Chlorophenyl)methyl]-3-... | 3 - 12 | Mixed-type with respect to pyruvate |
| Other derivatives | Varies | Noncompetitive with respect to ATP |
Selectivity and Toxicity
The selectivity profile of these imidazolidinetriones is noteworthy. They do not inhibit metalloenzymes such as human carbonic anhydrase II or matrix metalloproteinase-12, nor do they affect guanidine carboxylase. This selectivity suggests a favorable safety profile for potential therapeutic applications .
Study on Pyruvate Carboxylase Inhibition
In a recent study, the biological activity of various imidazolidinetriones was evaluated using both in vitro and in vivo models. The results indicated that these compounds could effectively reduce glucose production in liver cells by inhibiting pyruvate carboxylase, which plays a crucial role in gluconeogenesis. This mechanism highlights the potential of these compounds in managing metabolic disorders such as diabetes .
Pharmacokinetics
Another study assessed the pharmacokinetic properties of selected imidazolidinetriones. High passive permeability across artificial membranes was observed, suggesting good absorption characteristics. Additionally, preliminary toxicity assessments indicated low cytotoxicity at therapeutic concentrations, further supporting their potential for clinical use .
Q & A
Advanced Research Question
Molecular Docking : Screen against target proteins (e.g., enzymes with hydrophobic binding pockets) using AutoDock Vina .
In Vitro Assays : Test cytotoxicity (MTT assay), enzyme inhibition (IC₅₀), and solubility (shake-flask method) .
SAR Analysis : Compare with analogs (e.g., pyrido[2,3-d]pyrimidine derivatives) to identify critical substituents .
For example, replace chlorophenyl groups with methoxyphenyl () to assess halogen vs. alkoxy effects on bioactivity.
How can stability studies be designed to assess its degradation under thermal and photolytic stress?
Advanced Research Question
Follow ICH Q1A guidelines:
Thermal Stability : Heat samples at 40°C, 60°C, and 80°C for 1–4 weeks; analyze via HPLC for decomposition products .
Photostability : Expose to UV light (320–400 nm) in a light cabinet; monitor color changes and quantify degradation with LC-MS .
Kinetic Modeling : Use Arrhenius plots to extrapolate shelf-life at 25°C .
Report impurities ≥0.1% and identify degradation pathways (e.g., hydrolysis of trione to diketone) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
